molecular formula C18H16N2O2S B263148 Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate

Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate

Cat. No.: B263148
M. Wt: 324.4 g/mol
InChI Key: MZUILEPRUHULHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate is a chemical compound with the molecular formula C18H16N2O2S. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate typically involves the reaction of 3-methyl-2-quinoxalinylmethyl chloride with methyl 2-mercaptobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate is unique due to its specific combination of a quinoxaline moiety and a benzoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from similar compounds .

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-[(3-methylquinoxalin-2-yl)methylsulfanyl]benzoate

InChI

InChI=1S/C18H16N2O2S/c1-12-16(20-15-9-5-4-8-14(15)19-12)11-23-17-10-6-3-7-13(17)18(21)22-2/h3-10H,11H2,1-2H3

InChI Key

MZUILEPRUHULHH-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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